molecular formula C6H11NO3 B1310562 (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid CAS No. 448964-01-0

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No. B1310562
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-RFZPGFLSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid” involved an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . Another method involved the coupling of the sulfonate ester of an optically active 4-halo-3-protected hydroxybutanol .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including variants such as "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit the growth of engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Bioactive Compounds from Plants

Natural carboxylic acids derived from plants show significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structure of the carboxylic acids, suggesting potential applications in pharmaceuticals and agrochemicals (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological Production of Chemicals

Lactic acid, a hydroxycarboxylic acid similar in functionality to "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," is used as a precursor for producing a variety of valuable chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other green chemistry applications, demonstrating the versatility of carboxylic acids in sustainable chemical production (Gao et al., 2011).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids, structurally related to "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," exhibit potent antioxidant activities. Studies focusing on structure-activity relationships (SARs) help in designing more effective antioxidant molecules, with implications for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Conversion to Renewable Polymers and Fuels

Research on the conversion of biomass into furanic derivatives, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, explores the use of carboxylic acids for producing renewable polymers, functional materials, and fuels. These studies demonstrate the potential of carboxylic acids in replacing non-renewable hydrocarbon sources and contributing to a more sustainable chemical industry (Chernyshev et al., 2017; Zhang et al., 2021).

Solvent Applications in Extraction Processes

Carboxylic acids, through their diverse chemical properties, have been explored as solvents for the extraction of other carboxylic acids from aqueous streams. This highlights their role in advancing green chemistry by providing more environmentally friendly solvent systems for industrial separation processes (Sprakel & Schuur, 2019).

properties

IUPAC Name

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

CAS RN

17027-45-1
Record name 5-Hydroxypipecolic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYPIPECOLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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